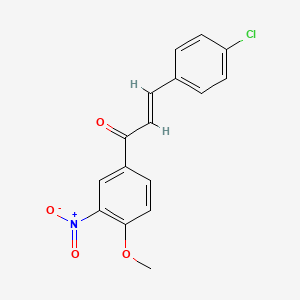

![molecular formula C15H21NO3 B5501351 2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step chemical reactions. These can include catalytic hydrogenation, esterification, and the use of specific catalysts such as Pd/C for the reduction processes. The synthesis approach can vary depending on the desired analogs and their respective functional groups (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they can exhibit different conformations based on their crystallographic studies. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, and the side chain's orientation allows the amide and aromatic groups to be approximately parallel (B. Tinant et al., 1994).

Chemical Reactions and Properties

Acetamide derivatives can engage in various chemical reactions, such as fluorescence quenching upon interaction with acids, indicating their potential use in sensing applications. For instance, different hydrates and co-crystals of related compounds have been synthesized and studied for their structural and fluorescent properties when interacting with different acids (A. Karmakar & J. Baruah, 2008).

Aplicaciones Científicas De Investigación

Protein Tyrosine Phosphatase 1B Inhibition

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide derivatives have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which plays a significant role in the regulation of insulin signaling and is considered a therapeutic target for type 2 diabetes and obesity. The synthesized derivatives exhibited PTP1B inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity in SLM and STZ models (Saxena et al., 2009).

Anion Coordination in Crystal Engineering

The structural study of amide derivatives, including 2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, has demonstrated their ability to form unique spatial orientations in crystal engineering. These orientations facilitate anion coordination, leading to the formation of channel-like structures and exhibiting tweezer-like geometry, which is crucial for developing novel materials with specific chemical and physical properties (Kalita & Baruah, 2010).

Enzyme Inhibition for Therapeutic Applications

The compound has been utilized in the synthesis of novel acetamide derivatives with potential therapeutic applications. These derivatives have been tested for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing promising results comparable to standard drugs. The presence of specific substituents like bromo, tert-butyl, and nitro groups enhances their biological activity, indicating the compound's utility in developing new pharmaceuticals (Rani et al., 2016).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(14-4-3-9-19-14)16-15(17)10-12-5-7-13(18-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZVKKXGNVMJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)